molecular formula C19H27NO3 B3029594 Tetrabenazine CAS No. 718635-93-9

Tetrabenazine

Cat. No.: B3029594
CAS No.: 718635-93-9
M. Wt: 317.4 g/mol
InChI Key: MKJIEFSOBYUXJB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetrabenazine plays a crucial role in biochemical reactions by inhibiting VMAT2, which is responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles . By binding to VMAT2, this compound prevents the storage of these neurotransmitters, leading to their depletion in the synaptic cleft . This interaction is non-competitive and results in a decrease in neurotransmitter release, thereby reducing hyperkinetic movements .

Cellular Effects

This compound affects various types of cells, particularly neuronal cells. It influences cell function by depleting dopamine levels, which impacts cell signaling pathways and gene expression . The reduction in dopamine levels can lead to changes in cellular metabolism and neurotransmitter dynamics . In neuronal cells, this compound’s inhibition of VMAT2 disrupts the normal release of neurotransmitters, affecting synaptic transmission and overall neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to VMAT2 and inhibiting its function . This binding interaction locks VMAT2 in an occluded conformation, preventing the transport of neurotransmitters into synaptic vesicles . The inhibition of VMAT2 leads to a decrease in the availability of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby reducing hyperkinetic movements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, this compound can lead to a sustained reduction in neurotransmitter levels, which may result in changes in neuronal function and behavior . Additionally, the degradation of this compound and its metabolites can influence its efficacy and safety profile over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces hyperkinetic movements without significant adverse effects . At higher doses, it can lead to toxic effects such as sedation, depression, and motor impairments . These threshold effects highlight the importance of careful dosage management to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The major metabolites, dihydrothis compound (HTBZ), are active and contribute to the overall pharmacological effects of the drug . The metabolic pathways involve the conversion of this compound to HTBZ, which is then further metabolized and excreted . These metabolic processes influence the drug’s bioavailability and duration of action .

Transport and Distribution

This compound is rapidly distributed to the brain following administration, with the highest binding observed in the striatum . The compound interacts with VMAT2 in neuronal cells, affecting the transport and storage of neurotransmitters . The distribution of this compound within tissues is influenced by its protein binding properties, with a significant portion bound to plasma proteins . This distribution pattern affects the localization and accumulation of the drug in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic vesicles in neuronal cells . The compound’s inhibition of VMAT2 affects its activity and function within these vesicles, leading to a reduction in neurotransmitter storage and release . The targeting of this compound to specific compartments within neuronal cells is crucial for its therapeutic effects in managing hyperkinetic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps, starting from the precursor compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key steps include:

    Alkylation: The precursor is alkylated using isobutyl bromide in the presence of a base to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Oxidation: This intermediate is then oxidized to form 3-isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-one.

    Cyclization: The final step involves cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrabenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127442
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
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Molecular Weight

317.4 g/mol
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Physical Description

Solid
Record name Tetrabenazine
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Solubility

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L
Record name Tetrabenazine
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Mechanism of Action

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ...
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Color/Form

Prisms from methanol

CAS No.

718635-93-9, 58-46-8
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
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Melting Point

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C
Record name Tetrabenazine
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Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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